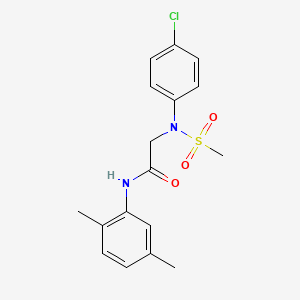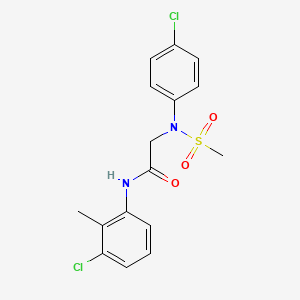![molecular formula C23H24N2O3S B3456733 N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456733.png)
N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide, also known as Compound 1, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied extensively for its potential use in cancer treatment and has also been investigated for its effects on other diseases.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 1 involves the inhibition of protein kinase B (PKB), also known as Akt. PKB is a key signaling molecule that is involved in several cellular processes, including cell survival, proliferation, and metabolism. The inhibition of PKB by this compound 1 leads to the induction of apoptosis in cancer cells. This compound 1 has also been shown to inhibit other kinases, such as glycogen synthase kinase 3 (GSK3) and cyclin-dependent kinase 2 (CDK2).
Biochemical and Physiological Effects:
This compound 1 has been shown to induce apoptosis in cancer cells by inhibiting PKB. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound 1 has been investigated for its effects on other diseases, such as diabetes, neurodegenerative diseases, and inflammatory diseases. The biochemical and physiological effects of this compound 1 are still being studied, but the results so far are promising.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 1 in lab experiments include its high potency and selectivity for PKB inhibition. This compound 1 has also been optimized for high purity and good yield. The limitations of using this compound 1 in lab experiments include its relatively short half-life and limited solubility in aqueous solutions. These limitations can be overcome by using appropriate formulation and delivery methods.
Orientations Futures
The future directions for N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 1 include further investigation of its effects on other diseases, such as diabetes, neurodegenerative diseases, and inflammatory diseases. This compound 1 can also be further optimized for improved potency, selectivity, and pharmacokinetic properties. The development of novel formulations and delivery methods can also improve the efficacy and safety of this compound 1. The identification of biomarkers that can predict the response to this compound 1 can also improve patient selection and treatment outcomes. Overall, the future directions for this compound 1 are promising and can lead to the development of novel therapeutics for various diseases.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide 1 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound 1 has also been investigated for its effects on other diseases, such as diabetes, neurodegenerative diseases, and inflammatory diseases. The scientific research application of this compound 1 is still in the early stages, but the results so far are promising.
Propriétés
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-17(2)18-9-13-20(14-10-18)24-23(26)19-11-15-21(16-12-19)25(3)29(27,28)22-7-5-4-6-8-22/h4-17H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERMDCAVUPNZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


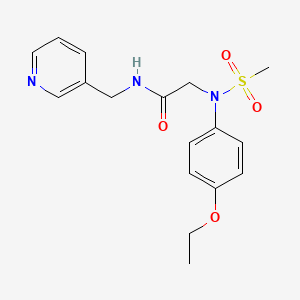
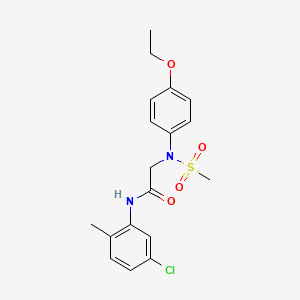
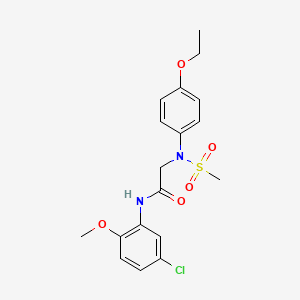
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-3-pyridinylglycinamide](/img/structure/B3456683.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3456686.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3456705.png)
![N-(4-methylbenzyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456711.png)
![N-(2-chlorophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456729.png)
![N-(2-ethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456734.png)
![N-(2,4-dimethoxyphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B3456736.png)
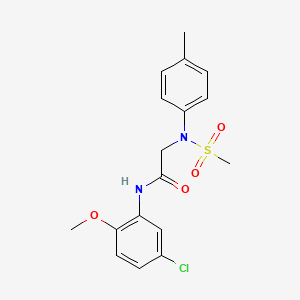
![methyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3456752.png)
